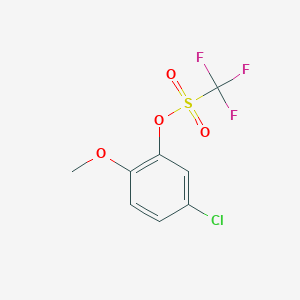
Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester is a chemical compound with a complex structure that includes a trifluoromethanesulfonate group attached to a 5-chloro-2-methoxyphenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester typically involves the reaction of methanesulfonic acid with 1,1,1-trifluoro-2-chloroethane in the presence of a base. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial during production due to the reactive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various esters and ethers .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as an electrophile, facilitating various chemical reactions. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, 1,1,1-trifluoro-, hexyl ester: Similar in structure but with a hexyl group instead of a 5-chloro-2-methoxyphenyl group.
Methanesulfonic acid, 1,1,1-trifluoro-, 3-chloropropyl ester: Contains a 3-chloropropyl group instead of a 5-chloro-2-methoxyphenyl group.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-2-methoxyphenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
1446016-95-0 |
|---|---|
Molecular Formula |
C8H6ClF3O4S |
Molecular Weight |
290.64 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
RYCKSFNEDODZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)
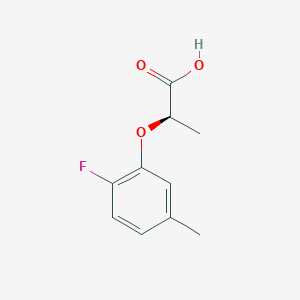
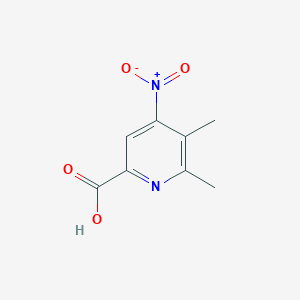
![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
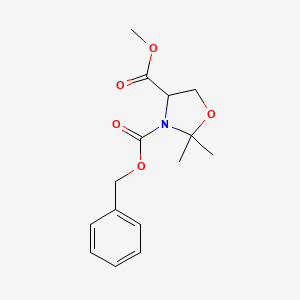


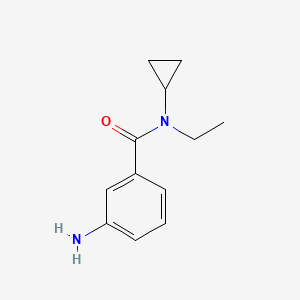


![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)
